3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one is a halogenated propiophenone derivative characterized by a ketone group flanked by a 4-bromophenyl and a 3-chlorophenyl substituent. Its molecular formula is C₁₅H₁₂BrClO, with a molecular weight of 323.61 g/mol. The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, yielding intermediates critical in pharmaceutical and material sciences. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGYCWLGDZAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-bromobenzene and 3-chlorobenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the halogen atoms.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Features and Electronic Effects
Physical Properties
- Key Observations: Chalcone derivatives (e.g., JA2) exhibit higher melting points due to rigid conjugated systems . Thioether analogs have increased molecular weights, affecting diffusion and bioavailability . β-Amino ketones show enhanced solubility in polar solvents due to hydrogen bonding .
Biological Activity
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one is an organic compound classified as an aryl ketone , featuring a unique structure with a bromine atom on the para position of one phenyl ring and a chlorine atom on the meta position of another. Its molecular formula is , and it has a molecular weight of approximately 335.62 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
The anticancer potential of this compound has also been explored, with findings suggesting that its structural characteristics may confer significant cytotoxic effects against cancer cell lines.
- Research Findings : In studies involving structurally similar compounds, the presence of halogens has been linked to increased cytotoxicity. For instance, compounds with bromine and chlorine substitutions have demonstrated enhanced activity against lung cancer cells (A549), reducing cell viability significantly.
- Cytotoxicity Assessment : The cytotoxic effects were measured using various assays, including MTT assays, which assess cell viability post-treatment. Compounds with similar structures exhibited IC50 values indicating substantial potency against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Summary of Biological Activities
| Activity Type | Description | Potential Mechanism |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | Disruption of cell membranes or inhibition of metabolic pathways |
| Anticancer | Cytotoxic effects on cancer cell lines | Induction of apoptosis or inhibition of proliferation |
Quantum Chemical Calculations
Recent studies employing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound. Key findings include:
- HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to understand the compound's reactivity. The energy gap between HOMO and LUMO can indicate the stability and reactivity of the molecule.
- Molecular Electrostatic Potential (MEP) : MEP studies highlight regions of electrophilic and nucleophilic attack, which are crucial for predicting biological interactions.
Spectroscopic Characterization
Characterization techniques such as FT-IR, NMR, and UV-Vis spectroscopy have been utilized to confirm the structure and purity of synthesized compounds related to this class. These methods provide valuable information about functional groups and molecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
